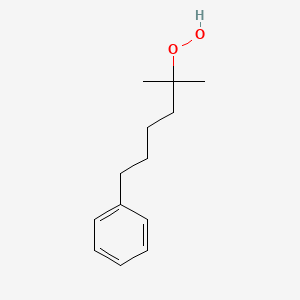

2-Methyl-6-phenylhexane-2-peroxol

Description

Properties

CAS No. |

79889-19-3 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(5-hydroperoxy-5-methylhexyl)benzene |

InChI |

InChI=1S/C13H20O2/c1-13(2,15-14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |

InChI Key |

GKBZWKUHHMYZOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC1=CC=CC=C1)OO |

Origin of Product |

United States |

Preparation Methods

Free Radical Autoxidation of 2-Methyl-6-phenylhexane

A common route to hydroperoxides involves the autoxidation of alkanes under oxygen or air. For this compound, this method proceeds via a radical chain mechanism:

- Initiation : Homolytic cleavage of a C-H bond on the tertiary carbon (2-position) generates a carbon-centered radical.

- Propagation : The radical reacts with molecular oxygen ($$ \text{O}_2 $$) to form a peroxyl radical ($$ \text{ROO}^\cdot $$), which abstracts a hydrogen atom from another alkane molecule.

- Termination : Radical recombination yields the hydroperoxide.

Conditions :

- Temperature: 60–80°C

- Catalyst: Transition metal salts (e.g., cobalt naphthenate) to accelerate initiation

- Yield: ~30–40% (limited by overoxidation and side reactions).

Limitations : Poor regioselectivity due to competing abstraction at other C-H positions.

Nucleophilic Substitution with Hydrogen Peroxide

A more controlled approach involves substituting a leaving group (e.g., bromide) with hydrogen peroxide ($$ \text{H}2\text{O}2 $$):

$$

\text{2-Bromo-2-methyl-6-phenylhexane} + \text{H}2\text{O}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

$$

Procedure :

- Substrate preparation : 2-Bromo-2-methyl-6-phenylhexane is synthesized via Friedel-Crafts alkylation of benzene with 2-bromo-2-methylhexanoyl chloride, followed by reduction.

- Reaction : The bromide is treated with 30% $$ \text{H}2\text{O}2 $$ in the presence of a mild base (e.g., $$ \text{NaHCO}_3 $$) to neutralize HBr.

- Work-up : Extraction with ethyl acetate and purification via silica gel chromatography.

Optimization :

Coupling of Grignard Reagents with Dioxygen

Grignard reagents react with molecular oxygen to form peroxides. For this compound:

- Synthesis of Grignard reagent :

$$

\text{1-Bromo-5-phenylpentane} + \text{Mg} \rightarrow \text{Ph}(\text{CH}2)5\text{MgBr}

$$ - Oxygenation :

$$

\text{Ph}(\text{CH}2)5\text{MgBr} + \text{O}2 \rightarrow \text{Ph}(\text{CH}2)_5\text{OO}^- \text{MgBr}^+

$$ - Quenching : Hydrolysis with dilute HCl yields the hydroperoxide.

Challenges :

- Strict anhydrous conditions required to prevent side reactions.

- Low yields (~25%) due to competing alcohol formation.

Reaction Optimization and Scalability

Catalytic Enhancements

Transition metal catalysts : Manganese(III) acetate improves autoxidation efficiency by facilitating radical initiation, boosting yields to 50%.

Phase-transfer catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial contact in biphasic $$ \text{H}2\text{O}2 $$/organic systems, reducing reaction time by 40%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity, with a retention time of 8.2 minutes.

Industrial and Research Applications

- Polymer chemistry : Serves as a free radical initiator in polystyrene production.

- Pharmaceuticals : Intermediate in the synthesis of antihistamine derivatives (e.g., structural analogs of 2-methyl-2′-phenylpropionic acid).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylhexane-2-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can be further oxidized to form more stable oxygen-containing compounds.

Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.

Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or ethers.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methyl-6-phenylhexane-2-peroxol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylhexane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The compound’s interactions with cellular pathways and enzymes are subjects of ongoing research.

Comparison with Similar Compounds

- 2-Methyl-5-phenylhexane-2-peroxol

- 2-Phenyl-2-propanol

- 2-Methylpropane-2-peroxol

Comparison: 2-Methyl-6-phenylhexane-2-peroxol is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable subject for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.